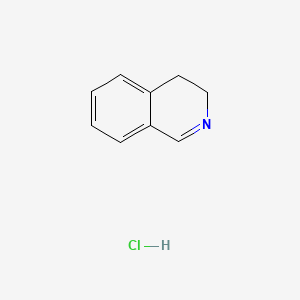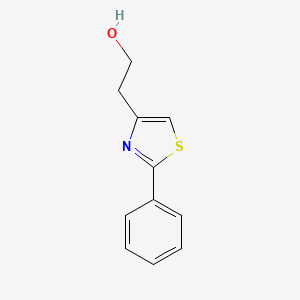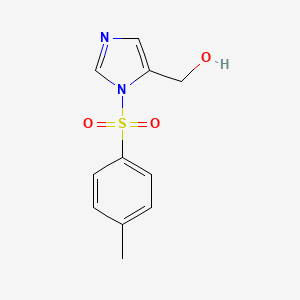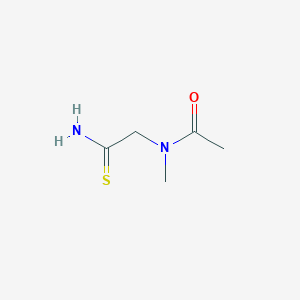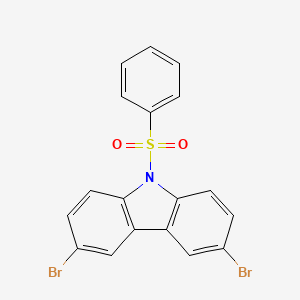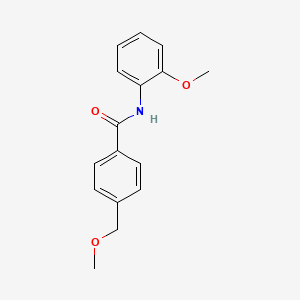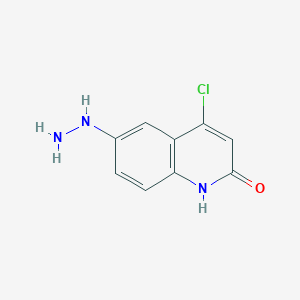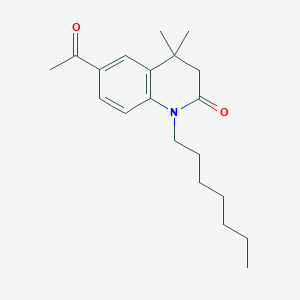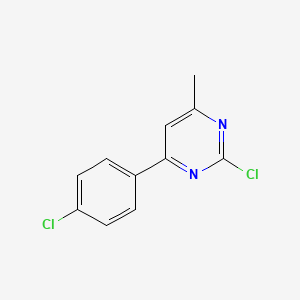![molecular formula C7H5BrN2S B8670181 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8670181.png)
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Métodos De Preparación
The synthesis of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method provides reasonable yields and is widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher efficiency .
Análisis De Reacciones Químicas
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological activities . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.
Thiazolo[3,2-a]pyrimidines: These compounds have a different annulation pattern but exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Propiedades
Fórmula molecular |
C7H5BrN2S |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2 |
Clave InChI |
BFOYAKWJZDQQSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8670107.png)
![2-Phenyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-malonic acid diethyl ester](/img/structure/B8670119.png)
